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molecular formula C15H11F3O2 B1343247 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid CAS No. 473264-01-6

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid

Cat. No. B1343247
M. Wt: 280.24 g/mol
InChI Key: ORMMKYADNPXZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

The title compound was prepared following procedure described for Intermediate 5, step 2, but starting from methyl 3-methyl-4-(4-methyl-3-thienyl)benzoate (2.0 g; 8.12 mmol; 1 eq.), affording Intermediate 6 as a beige solid. 1H NMR: (DMSO-d6, 300 MHz) δ 12.97 (s, 1H), 7.91 (s, 1H), 7.84-7.81 (dd, J=8.12 Hz, J=1.87 Hz; 1H), 7.41 (d, J=3.20 Hz, 1H), 7.35-7.34 (m, 1H), 7.28-7.26 (d, J=7.80 Hz, 1H), 2.18 (s, 3H), 2 (s, 3H). LC/MS (Method A): 232.9 (M+H)+; 231.0 (M−H)−. HPLC (max plot) Rt 4.26 min (Purity: 99.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methyl-4-(4-methyl-3-thienyl)benzoate
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C(F)(F)F.[CH3:21][C:22]1[CH:23]=[C:24]([CH:29]=[CH:30][C:31]=1[C:32]1[C:36]([CH3:37])=[CH:35][S:34][CH:33]=1)[C:25]([O:27]C)=[O:26]>>[CH3:21][C:22]1[CH:23]=[C:24]([CH:29]=[CH:30][C:31]=1[C:32]1[C:36]([CH3:37])=[CH:35][S:34][CH:33]=1)[C:25]([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
methyl 3-methyl-4-(4-methyl-3-thienyl)benzoate
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1C1=CSC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared following procedure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1C1=CSC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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